2-[Bis(prop-2-en-1-yl)amino]benzoic acid
Overview
Description
Scientific Research Applications
Metal Oxide Surface Modification
Benzoic acid derivatives, such as 3,5-bis(phosphonomethyl)benzoic acid, have been synthesized and applied as metal oxide surface bivalent anchors. These compounds have shown effectiveness in binding to metal oxide surfaces, such as Tin(IV)-doped indium oxide and nanocrystalline TiO2 electrodes, which can be relevant in the fields of catalysis and material science (Nakhle et al., 1999).
Coordination Chemistry and Crystal Engineering
Benzoic acid derivatives are utilized in coordination chemistry to form complex structures with metals. For instance, benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione has been studied for its ability to assemble into chains and form extended ribbons through hydrogen bonding, which is significant for the development of new materials and in the study of molecular interactions (Lemmerer & Bourne, 2012).
Anticancer Research
Derivatives of benzoic acid, like bis-benzimidazole compounds, have been designed and synthesized with the intention of discovering new anticancer agents. These compounds have been tested for their effectiveness against various cancer cell lines, indicating the potential of benzoic acid derivatives in medicinal chemistry and drug development (Rashid, 2020).
Sensing and Detection Applications
Benzoic acid derivatives are also explored for their applications in sensing and detection. Novel fluorescent probes based on benzothiazole and benzoic acid moieties have been developed for the selective detection of cysteine in biological samples, showcasing the utility of benzoic acid derivatives in analytical chemistry and biosensing (Yu et al., 2018).
Mechanism of Action
Target of Action
It is suggested that when appended to a ligand or pharmacophore through its acid linker, this compound allows for uv light-induced covalent modification of a biological target .
Mode of Action
It is known to participate in reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
The compound’s involvement in free radical bromination, nucleophilic substitution, and oxidation reactions suggests that it may influence pathways involving these types of reactions .
Result of Action
Its ability to undergo uv light-induced covalent modification of a biological target suggests that it may induce changes at the molecular level, potentially affecting cellular function .
Properties
IUPAC Name |
2-[bis(prop-2-enyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-14(10-4-2)12-8-6-5-7-11(12)13(15)16/h3-8H,1-2,9-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGCKFJCGUTFDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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